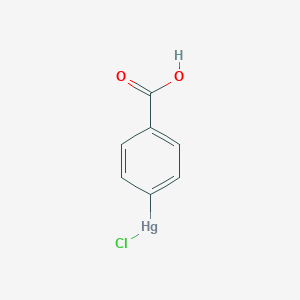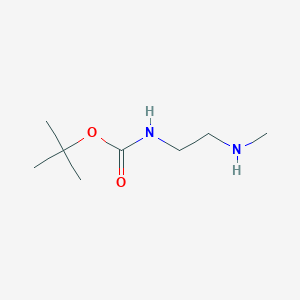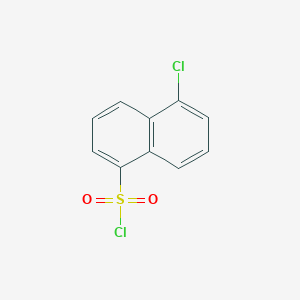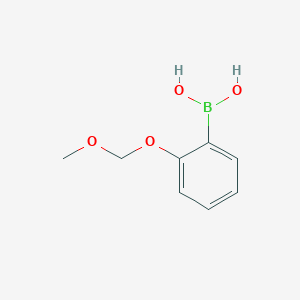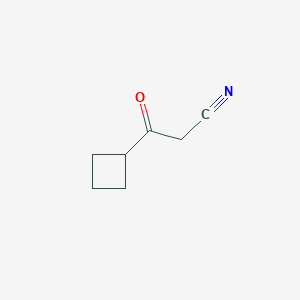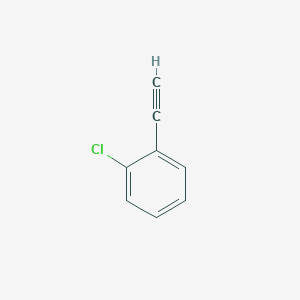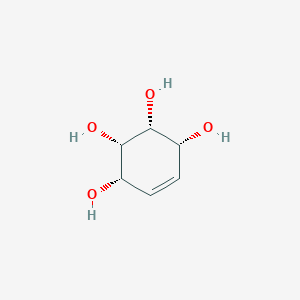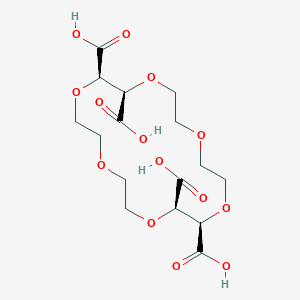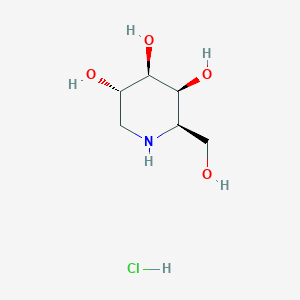
Migalastat hydrochloride
説明
Synthesis Analysis
The synthesis of Migalastat does not rely on chiral pool starting materials or biocatalysis. A notable synthetic approach involves a one-pot proline-catalyzed α-chlorination and aldol reaction of a commercially available aldehyde, assembling the entire carbon skeleton efficiently. This methodology underscores the synthetic versatility and the ability to generate structural analogues of Migalastat, highlighting the innovative chemical strategies employed in its development (Meanwell et al., 2018).
Molecular Structure Analysis
Migalastat's molecular characteristics have been elucidated through comprehensive quantum chemical calculations using the Density Functional Theory (DFT) method. These analyses include energy, geometrical shape, and vibrational wavenumbers of Migalastat, providing insights into its electronic, vibrational, and optical properties. The molecular electrostatic potential map and frontier molecular orbitals analysis further clarify its reactivity and interaction potential with the mutant α-galactosidase A enzyme (Khare et al., 2022).
Chemical Reactions and Properties
The thermolysis of isomigrastatin, a related compound, under neat heating conditions, can provide a new route to Migalastat analogues through a [3,3]-sigmatropic rearrangement. This reaction mechanism, characterized by ring expansion, offers a regio- and enantiospecific pathway, underscoring the chemical reactivity and the potential for synthesizing Migalastat analogues (Ju et al., 2006).
Physical Properties Analysis
The pharmacokinetics of Migalastat, including its absorption, distribution, metabolism, and excretion, have been thoroughly investigated in healthy volunteers. These studies reveal that Migalastat is absorbed at a moderate rate and eliminated relatively rapidly, with a significant proportion excreted as unchanged drug in urine. The pharmacokinetics are dose-proportional, and no serious safety or tolerability issues have been identified, providing a solid foundation for its clinical use (Ino et al., 2013).
Chemical Properties Analysis
The efficacy and mechanism of action of Migalastat hinge on its ability to act as a pharmacological chaperone. By stabilizing specific mutant forms of α-galactosidase A, Migalastat enhances the enzyme's proper folding and lysosomal trafficking. This action facilitates the breakdown of accumulated glycosphingolipids in cells, addressing the fundamental biochemical pathology of Fabry disease. The specificity and efficiency of Migalastat's interaction with its target enzyme are pivotal to its therapeutic action, reflecting its unique chemical properties and therapeutic potential (Benjamin et al., 2016).
科学的研究の応用
Reducing Lyso-Gb3 Levels : Migalastat hydrochloride has been shown to reduce lyso-Gb3 levels in Fabry disease patients and transgenic mice, suggesting its potential as a new therapy for Fabry disease (Young-Gqamana et al., 2013).
Genotype-Specific Treatment for Fabry Disease : It is a potential genotype-specific treatment for Fabry disease, reducing GL-3 substrate levels in female patients with amenable GLA mutations (Giugliani et al., 2013).
Enhancing α-Gal A Activity : The drug is safe and potentially effective in enhancing α-Gal A activity and reducing GL-3 substrate accumulation in patients with responsive GLA mutations (Germain et al., 2012).
Increased α-Gal A Activity with Agalsidase : Co-administration of migalastat HCl and agalsidase significantly increases α-Gal A activity in plasma, skin, and PBMCs in Fabry patients, potentially improving disease progression (Warnock et al., 2015).
Successful Oral Therapy : Migalastat has been successful as an oral therapy for genetically amenable Anderson-Fabry disease patients, stabilizing mutant enzyme function without the need for enzyme replacement (Orsborne et al., 2019).
Improvement in Fabry Disease Symptoms : After one year of treatment with Migalastat, significant increases in alpha-galactosidase-A activity, stabilization of related serum biomarkers, and improvements in cardiac integrity have been observed in both male and female patients with amenable Fabry disease mutations (Müntze et al., 2019).
Improving Diarrhea in Patients with Fabry Disease : Migalastat improves diarrhea in patients with Fabry disease and amenable mutations, with kidney globotriaosylceramide reductions potentially predicting clinical benefit (Schiffmann et al., 2018).
Comprehensive Molecular Analysis : A comprehensive electronic, vibrational, natural bond orbital, and reactivity descriptor analysis of Migalastat has been conducted, aiding in understanding its molecular characteristics and potential therapeutic applications (khare et al., 2022).
作用機序
Target of Action
Migalastat HCl primarily targets the enzyme alpha-galactosidase A (alpha-Gal A) . This enzyme is responsible for breaking down glycosphingolipid substrate. In patients with Fabry disease, a deficiency in this enzyme leads to a buildup of glycosphingolipid substrate in various organs .
Mode of Action
Migalastat HCl is an oral pharmacological chaperone of alpha-Gal A . It works by binding to and stabilizing the body’s dysfunctional alpha-Gal A enzyme . This stabilization allows the enzyme to clear the accumulation of glycosphingolipid disease substrate .
Biochemical Pathways
The primary biochemical pathway affected by Migalastat HCl involves the breakdown of glycosphingolipid substrate by the alpha-Gal A enzyme . In patients with Fabry disease, certain GLA variants result in the production of abnormally folded and less stable forms of the alpha-Gal A protein. These forms retain enzymatic activity . Treatment with Migalastat HCl results in increases in endogenous alpha-Gal A activity in white blood cells, as well as in skin and kidney for the majority of patients .
Pharmacokinetics
Migalastat HCl is absorbed at a moderate rate and eliminated relatively rapidly, with a mean half-life of 3.2–4.0 hours . The bioavailability of Migalastat HCl is 75% . The amount of Migalastat HCl recovered in the urine and the percentage of Migalastat HCl excreted unchanged over 24 hours are consistent (45–50%) across the dose range . The apparent clearance of Migalastat HCl was calculated to be 12.5 L/hr .
Result of Action
The primary result of Migalastat HCl’s action is the stabilization of the body’s dysfunctional alpha-Gal A enzyme, allowing it to clear the accumulation of glycosphingolipid disease substrate . This leads to increased alpha-Gal A activity in white blood cells, skin, and kidney for the majority of patients . It also results in reduced GL-3 levels in the urine, skin, and certain kidney cell types .
Action Environment
The action of Migalastat HCl is influenced by the presence of amenable GLA variants. Globally, it is estimated that approximately 35 to 50 percent of Fabry patients may have amenable GLA variants that are treatable with Migalastat HCl . The large variability of in vitro biochemical response to Migalastat HCl, i.e., 1.2–30.4-fold changes, depending on GLA variant, may explain the extensive range of alpha-Gal A activity change in vivo after the Migalastat HCl therapy .
将来の方向性
Migalastat can be considered either as a first-line therapy – given its efficacy, extensive tissue penetration, convenient oral regimen, and the current limited therapeutic options available – or in patients on enzyme-replacement therapy (ERT) who experience side effects, with poor compliance to chronic i.v. therapy, or with clinical evidence of progression of the disease . Further studies are required to verify and describe the clinical benefits of Migalastat .
特性
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-OLALXQGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026249 | |
| Record name | Migalastat hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Migalastat hydrochloride | |
CAS RN |
75172-81-5 | |
| Record name | Migalastat hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75172-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Migalastat Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075172815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Migalastat hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIGALASTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY7M0XD20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



